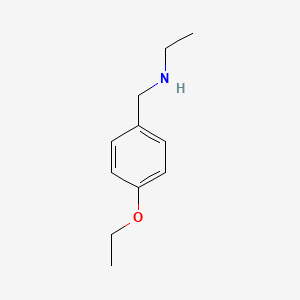

N-(4-ethoxybenzyl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-ethoxyphenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-3-12-9-10-5-7-11(8-6-10)13-4-2/h5-8,12H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJMCZBHGAQCET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=C(C=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 4 Ethoxybenzyl Ethanamine and Analogues

Direct Synthesis Approaches

Direct methods for the construction of the core C-N bond in N-(4-ethoxybenzyl)ethanamine primarily involve reductive amination and nucleophilic substitution, each with distinct mechanistic features and practical considerations.

Reductive amination is a highly versatile and widely used method for preparing amines from aldehydes or ketones. chemistrysteps.com For the synthesis of this compound, this pathway involves the reaction of 4-ethoxybenzaldehyde (B43997) with ethanamine in the presence of a suitable reducing agent. The reaction is typically performed as a one-pot synthesis, which enhances its efficiency and appeal in both academic and industrial settings. wikipedia.org

The mechanism proceeds in two main stages:

Imine Formation : The reaction initiates with the nucleophilic attack of the primary amine (ethanamine) on the electrophilic carbonyl carbon of the aldehyde (4-ethoxybenzaldehyde). This forms an unstable hemiaminal intermediate. wikipedia.org The hemiaminal then undergoes dehydration, typically under mildly acidic conditions which facilitate the loss of a water molecule, to form a Schiff base, specifically an imine intermediate. The equilibrium of this stage is driven towards the imine by the removal of water. wikipedia.org

Reduction : The C=N double bond of the imine is then reduced to a C-N single bond to yield the final secondary amine product. This reduction can be achieved in situ as the imine is formed. wikipedia.org The imine, or its protonated form, the iminium ion, is more susceptible to reduction by specific hydride agents than the starting aldehyde, allowing for selective transformation. masterorganicchemistry.com

A variety of reducing agents can be employed for this transformation, each with specific advantages regarding reactivity, selectivity, and handling.

| Reducing Agent | Abbreviation | Key Characteristics | References |

|---|---|---|---|

| Sodium Borohydride (B1222165) | NaBH₄ | Cost-effective and common, but can also reduce the starting aldehyde, potentially lowering yield. Best used in a two-step process where the imine is pre-formed. | masterorganicchemistry.com |

| Sodium Cyanoborohydride | NaBH₃CN | Milder and more selective than NaBH₄. It is stable in mildly acidic conditions (pH 4-5) and selectively reduces the iminium ion in the presence of the carbonyl starting material. However, it is highly toxic due to the potential release of cyanide. | masterorganicchemistry.comharvard.edu |

| Sodium Triacetoxyborohydride (B8407120) | NaBH(OAc)₃ | A mild and highly selective reagent that is a safer alternative to NaBH₃CN. It does not require strict pH control and is effective for a wide range of aldehydes, ketones, and amines. It is often the reagent of choice for modern reductive aminations. | masterorganicchemistry.comharvard.edu |

| Catalytic Hydrogenation | H₂/Catalyst (Pd, Pt, Ni) | A clean method where H₂ gas is used with a metal catalyst. It is highly efficient but may require specialized pressure equipment. | wikipedia.org |

An alternative classical approach to forming the C-N bond is through a nucleophilic substitution reaction. This pathway typically involves the reaction of an electrophilic precursor, such as 4-ethoxybenzyl halide (e.g., chloride or bromide), with a nucleophilic amine, ethanamine.

The reaction mechanism is generally considered to be SN2 (bimolecular nucleophilic substitution). In this concerted, single-step process, the lone pair of electrons on the nitrogen atom of ethanamine attacks the electrophilic benzylic carbon, simultaneously displacing the halide leaving group. youtube.com

A significant drawback of this method is the potential for overalkylation. masterorganicchemistry.com The product, this compound, is a secondary amine and remains nucleophilic. It can compete with the starting ethanamine and react with another molecule of the 4-ethoxybenzyl halide to form an undesired tertiary amine, N-(4-ethoxybenzyl)-N-ethylethanamine. This can further react to form a quaternary ammonium (B1175870) salt. Controlling the reaction to achieve selective mono-N-alkylation can be challenging and often requires using a large excess of the primary amine to favor the desired reaction statistically. organic-chemistry.org

While reductive amination and nucleophilic substitution represent the most established routes, research continues to focus on developing more efficient, sustainable, and scalable methodologies.

| Route | Precursors | General Conditions | Advantages | Disadvantages | References |

|---|---|---|---|---|---|

| Reductive Amination | 4-Ethoxybenzaldehyde, Ethanamine | Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) in a suitable solvent. | Generally high yields, good functional group tolerance, often a one-pot procedure, avoids overalkylation. | Some reducing agents are toxic or require careful pH control. | wikipedia.orgmasterorganicchemistry.comharvard.edu |

| Nucleophilic Substitution | 4-Ethoxybenzyl halide, Ethanamine | Base (optional, to scavenge HX), solvent. | Conceptually simple, uses readily available precursors. | Prone to overalkylation leading to mixtures of secondary, tertiary, and quaternary amines; difficult to control. | masterorganicchemistry.comresearchgate.net |

| Catalytic Transfer Hydrogenation | 4-Ethoxybenzaldehyde, Ethanamine | Iridium or Ruthenium catalyst with a hydrogen donor (e.g., formic acid, isopropanol). | Avoids the use of stoichiometric metal hydride reagents and flammable H₂ gas; often proceeds under mild conditions with high efficiency. Considered a green methodology. | Requires a transition-metal catalyst which may be expensive. | researchgate.net |

Emerging routes often focus on catalytic systems. For instance, transfer hydrogenation reductive amination using catalysts like iridium complexes with formic acid as the hydrogen source provides an environmentally friendlier alternative to traditional hydride reagents. researchgate.net

Precursor Chemistry and Strategic Intermediate Derivatization

The accessibility and quality of starting materials are critical for any synthetic campaign. The primary precursors for this compound are derived from 4-hydroxybenzaldehyde (B117250).

4-Ethoxybenzaldehyde : This key precursor for reductive amination is typically synthesized via the Williamson ether synthesis, where the phenoxide of 4-hydroxybenzaldehyde is reacted with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base (e.g., K₂CO₃).

4-Ethoxybenzyl Halides : For the nucleophilic substitution route, the corresponding benzyl (B1604629) alcohol is an important intermediate. 4-Ethoxybenzaldehyde can be reduced to 4-ethoxybenzyl alcohol using a mild reducing agent like sodium borohydride. The alcohol can then be converted to the more reactive 4-ethoxybenzyl chloride or bromide using reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), respectively.

To overcome the challenge of overalkylation in nucleophilic substitution, strategic derivatization of the amine precursor can be employed. A robust strategy involves the use of a temporary protecting group on the amine. For example, a primary amine can be converted into a sulfonamide, such as a 2-nitrobenzenesulfonamide. This intermediate can be mono-alkylated cleanly, as the sulfonamide is significantly less nucleophilic than the corresponding amine and does not undergo a second alkylation. The protecting group can then be removed under specific conditions to yield the desired secondary amine. orgsyn.org This multi-step but highly controlled approach offers a significant advantage in purity and predictability over direct alkylation.

Application of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.it The synthesis of this compound can be evaluated through this lens.

Atom Economy : Reductive amination, as a one-pot addition reaction, generally exhibits high atom economy, incorporating most atoms from the precursors into the final product with water being the only major byproduct. wikipedia.org Catalytic routes are particularly advantageous. nih.gov

Use of Safer Chemicals : There is a clear trend towards replacing hazardous reagents. The substitution of the highly toxic sodium cyanoborohydride with the much safer sodium triacetoxyborohydride is a prime example of this principle in action. harvard.edu

Catalysis : Catalytic reductive amination, using either H₂ with a heterogeneous catalyst (e.g., Pd/C) or transfer hydrogenation, is superior to using stoichiometric hydride reagents. wikipedia.orgresearchgate.net Catalysts are used in small amounts and can often be recycled, minimizing waste. nih.gov

Safer Solvents : Efforts are made to replace hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethanol (B145695), isopropanol, or even water. nih.govresearchgate.net Some modern procedures for reductive amination have been developed to run under solvent-free conditions, further reducing environmental impact. researchgate.net

Catalytic transfer hydrogenation represents a particularly green approach, combining high atom economy with the use of a catalytic system and often milder reaction conditions. researchgate.net

Stereoselective Synthesis and Enantiomeric Control Strategies

While this compound itself is an achiral molecule, the synthetic methodologies discussed can be adapted to produce chiral analogues, which are of significant interest in pharmaceutical research. Stereoselective synthesis aims to control the formation of stereoisomers, producing a single enantiomer or diastereomer.

For analogues of this compound, chirality can be introduced by modifying either the benzyl or the ethyl portion of the molecule. Asymmetric reductive amination is a powerful tool for achieving this. wikipedia.org

Strategies for enantiomeric control include:

Use of Chiral Catalysts : A prochiral imine, formed from a symmetric ketone and an amine, can be reduced to a chiral amine with high enantioselectivity using a chiral catalyst and a hydrogen source (e.g., H₂ or a hydride donor). wikipedia.org

Use of Biocatalysts : Imine reductases (IREDs) are enzymes that can catalyze the reduction of a wide range of imines with exceptional enantioselectivity. wikipedia.org This approach aligns with green chemistry principles by utilizing biocatalysts under mild, aqueous conditions.

Substrate Control : A chiral amine can be synthesized by starting with a chiral precursor. For example, reacting 4-ethoxybenzaldehyde with a chiral primary amine (e.g., (S)-1-phenylethylamine) would yield a diastereomeric mixture of imines, which upon reduction would give a mixture of diastereomeric secondary amines. More commonly, a chiral ketone or aldehyde is reacted with a simple amine like ethanamine, followed by reduction, to install the desired stereocenter.

Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the starting amine or carbonyl compound to direct the stereochemical outcome of the reaction, after which the auxiliary is removed.

These strategies are crucial for the synthesis of optically pure analogues, as the biological activity of chiral molecules is often highly dependent on their stereochemistry. nih.gov

Development and Evaluation of Catalytic Systems for Amination Reactions.organic-chemistry.orgharvard.edu

The synthesis of this compound and its analogues is predominantly achieved through reductive amination. This key synthetic strategy involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or enamine, which is subsequently reduced to the target amine. The efficiency and selectivity of this transformation are highly dependent on the catalytic system and the reducing agent employed. Research in this area focuses on developing robust, selective, and sustainable catalytic methodologies, spanning noble metal, non-noble metal, and metal-free systems.

Reductive amination is a cornerstone in the synthesis of secondary amines, offering a high degree of control and atom economy compared to methods like direct alkylation, which can suffer from over-alkylation. masterorganicchemistry.comnih.gov The process typically involves the condensation of an aldehyde, such as 4-ethoxybenzaldehyde, with a primary amine like ethanamine, followed by the in-situ reduction of the resulting imine intermediate. A variety of reducing agents can be utilized, from common borohydrides like sodium borohydride and sodium triacetoxyborohydride to molecular hydrogen (H₂) in catalytic hydrogenation setups. masterorganicchemistry.comorganic-chemistry.org

The development of heterogeneous catalysts is a significant focus, as they offer advantages in terms of separation, recovery, and reusability, aligning with the principles of green chemistry. nih.gov Catalysts based on palladium, platinum, nickel, and cobalt have been extensively evaluated for the reductive amination of aromatic aldehydes. nih.govmdpi.com The choice of catalyst, support material, and reaction conditions—such as temperature, pressure, and solvent—plays a crucial role in determining the yield and purity of the final N-alkoxybenzylamine product.

Research Findings on Catalytic Systems

Detailed studies on analogous compounds provide significant insights into effective catalytic systems for the synthesis of this compound. Research on the reductive amination of 4-methoxybenzaldehyde (B44291), a close structural analogue, highlights the efficacy of various catalysts.

Cobalt-Based Catalysts: Non-noble metal catalysts are of great interest due to their lower cost and abundance. A study investigating cobalt-based composites, prepared by pyrolyzing cobalt(II) acetate (B1210297) and organic precursors on an aerosil (SiO₂) support, demonstrated high efficiency in the amination of aromatic aldehydes. mdpi.com These catalysts, containing metallic cobalt nanoparticles and N-doped carbonaceous species, were tested in the reductive amination of p-methoxybenzaldehyde with primary amines like n-butylamine and benzylamine (B48309) using molecular hydrogen as the reductant. The results indicated that quantitative yields could be achieved under optimized conditions. The performance of a composite derived from a Co(II) complex with 1,2-diaminobenzene (Co-DAB/SiO₂) was particularly noteworthy, showing high yields and selectivity. mdpi.com

| Aldehyde | Amine | Catalyst (3 mol%) | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Solvent | Yield (%) mdpi.com |

| p-Methoxybenzaldehyde | n-Butylamine | Co-DAB/SiO₂ | 100 | 100 | 6 | Methanol (B129727) | 96 |

| p-Methoxybenzaldehyde | Benzylamine | Co-DAB/SiO₂ | 100 | 100 | 6 | Methanol | 94 |

| p-Methoxybenzaldehyde | n-Butylamine | Co-Phen/SiO₂ | 100 | 100 | 6 | Methanol | 87 |

| p-Methoxybenzaldehyde | Benzylamine | Co-Phen/SiO₂ | 100 | 100 | 6 | Methanol | 79 |

| p-Methoxybenzaldehyde | n-Butylamine | Co-Mel/SiO₂ | 100 | 100 | 6 | Methanol | 73 |

Table 1: Performance of Cobalt-Based Composite Catalysts in the Reductive Amination of p-Methoxybenzaldehyde. mdpi.com

Palladium-Based Catalysts: Palladium on carbon (Pd/C) is a versatile and widely used catalyst for hydrogenation reactions, including reductive amination. google.com Its effectiveness has been demonstrated in the synthesis of N-benzylamines. In a patented process, the synthesis of a secondary amine from 4-methoxybenzaldehyde and 1-phenylethylamine (B125046) was achieved using a two-step, one-pot procedure. The initial iminization was performed in methanol at room temperature, followed by hydrogenation over a 10% Pd/C catalyst using molecular hydrogen at atmospheric pressure. This method highlights a mild and efficient pathway applicable to alkoxy-substituted benzaldehydes. google.com

| Aldehyde | Amine | Catalyst | Hydrogenation Pressure | Temperature (°C) | Solvent | Key Finding google.com |

| 4-Methoxybenzaldehyde | 1-Phenylethylamine | 10% Pd/C | Atmospheric | 24 | Methanol | Complete conversion observed by GC analysis after 5 hours. |

| Benzaldehyde | 4-Methyl-1-phenylethylamine | 10% Pd/C | Atmospheric | 24 | Methanol | Complete iminization checked by GC before hydrogenation. |

Table 2: Evaluation of Pd/C Catalyst in the Synthesis of N-(4-Methoxybenzyl)amine Analogues. google.com

The development and evaluation of these catalytic systems underscore the progress in synthesizing N-alkoxybenzylamines. While non-noble metal catalysts like cobalt composites offer a cost-effective and highly efficient alternative, traditional noble metal catalysts such as Pd/C remain reliable for achieving high conversions under mild conditions. The choice of catalyst ultimately depends on factors such as substrate scope, desired reaction conditions, and economic considerations. Further research is geared towards enhancing catalyst stability, reusability, and applicability to a broader range of substrates under increasingly green reaction conditions.

Advanced Spectroscopic and Structural Elucidation of N 4 Ethoxybenzyl Ethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary tool for the structural determination of N-(4-ethoxybenzyl)ethanamine, offering detailed insights into the proton and carbon environments within the molecule.

Proton NMR (¹H NMR) Analysis for Structural Assignment

The ¹H NMR spectrum of this compound displays distinct signals corresponding to each unique proton environment. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two distinct doublets, characteristic of an AA'BB' system. The ethoxy group gives rise to a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, a result of spin-spin coupling. Similarly, the ethylamine (B1201723) moiety presents a triplet and a quartet. The benzylic methylene protons appear as a singlet, as they lack adjacent protons for coupling, although this signal can sometimes show coupling to the N-H proton depending on the solvent and concentration. The amine proton itself often appears as a broad singlet.

Approximate chemical shifts for the ethoxy group are found with the methyl (CH₃) protons around δ 1.3–1.5 ppm and the methylene (OCH₂) protons at δ 3.9–4.1 ppm. The benzylic methylene protons are typically observed in the range of δ 3.6–3.8 ppm, while the ethylamine chain protons are seen around δ 2.5–2.7 ppm.

Table 1: Predicted ¹H NMR Data for this compound Data is based on typical chemical shift values and coupling patterns for similar structures.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|---|

| a | ~1.15 | Triplet | ~7.1 | 3H | CH₃ (Ethylamine) |

| b | ~1.40 | Triplet | ~7.0 | 3H | CH₃ (Ethoxy) |

| c | ~2.70 | Quartet | ~7.1 | 2H | CH₂ (Ethylamine) |

| d | ~3.75 | Singlet | - | 2H | CH₂ (Benzylic) |

| e | ~4.02 | Quartet | ~7.0 | 2H | OCH₂ (Ethoxy) |

| f | ~6.87 | Doublet | ~8.6 | 2H | Ar-H (ortho to OEt) |

| g | ~7.22 | Doublet | ~8.6 | 2H | Ar-H (ortho to CH₂NH) |

Carbon NMR (¹³C NMR) Studies and Chemical Shift Correlations

The ¹³C NMR spectrum provides complementary information, showing a unique signal for each non-equivalent carbon atom. The number of signals confirms the molecular symmetry. The chemical shifts are indicative of the carbon's electronic environment; for instance, carbons attached to electronegative atoms like oxygen and nitrogen are shifted downfield. hw.ac.uk

Aromatic carbons typically resonate in the δ 110-160 ppm region. The carbon atom directly bonded to the ethoxy group (ipso-carbon) is found at the most downfield position in the aromatic region, around 158 ppm, due to the deshielding effect of the oxygen atom. hw.ac.uk The aliphatic carbons of the ethyl and ethoxy groups appear in the upfield region of the spectrum. The carbon of the ethylamine methyl group is expected around 15 ppm, while its methylene carbon is expected near 44 ppm. docbrown.info The benzylic carbon signal is anticipated around 53 ppm.

Table 2: Predicted ¹³C NMR Data for this compound Data is based on typical chemical shift values for functional groups.

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~14.8 | CH₃ (Ethoxy) |

| ~15.2 | CH₃ (Ethylamine) |

| ~44.1 | CH₂ (Ethylamine) |

| ~53.5 | CH₂ (Benzylic) |

| ~63.4 | OCH₂ (Ethoxy) |

| ~114.6 | Ar-C (ortho to OEt) |

| ~129.5 | Ar-C (ortho to CH₂NH) |

| ~131.8 | Ar-C (ipso to CH₂NH) |

Two-Dimensional NMR Techniques for Connectivity and Proximity Assessment (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. science.gov For this compound, cross-peaks would be expected between the methyl and methylene protons of the ethoxy group, and similarly between the methyl and methylene protons of the ethylamine group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹J-coupling). youtube.com It allows for the definitive assignment of each protonated carbon signal in the ¹³C NMR spectrum by linking it to its attached proton(s) from the ¹H NMR spectrum. For example, the carbon signal at ~63.4 ppm would show a cross-peak with the proton quartet at ~4.02 ppm, assigning both to the OCH₂ group of the ethoxy moiety.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J and ³J). youtube.com This is crucial for connecting different fragments of the molecule. Key correlations would include cross-peaks between the benzylic CH₂ protons (~3.75 ppm) and the aromatic carbons ortho to the benzyl (B1604629) group (~129.5 ppm) and the ipso-carbon (~131.8 ppm). Another vital correlation would be between the ethylamine CH₂ protons (~2.70 ppm) and the benzylic carbon (~53.5 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space proximity between protons. It can help determine the spatial arrangement of the molecule. For instance, a NOESY spectrum would likely show a correlation between the benzylic CH₂ protons and the aromatic protons at the ortho positions of the benzene ring, confirming their close spatial relationship.

Mass Spectrometry (MS) Techniques for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula. nih.gov For this compound (C₁₁H₁₇NO), the theoretical exact mass of the neutral molecule is 179.131014 u. In positive ion mode, the protonated molecule [M+H]⁺ would have a theoretical m/z of 180.13829. HRMS instruments can measure this value with an accuracy of a few parts per million (ppm), providing strong evidence for the compound's elemental composition and distinguishing it from other isomers. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for assessing the purity of this compound and identifying any volatile impurities. nih.gov In this technique, the sample is vaporized and separated based on its components' boiling points and interactions with the GC column. Each separated component then enters the mass spectrometer for detection and identification. osti.gov

The gas chromatogram would show a major peak at a specific retention time corresponding to this compound. The mass spectrum associated with this peak would display the molecular ion (M⁺) at m/z 179. The spectrum would also feature characteristic fragment ions resulting from the molecule's breakdown. A prominent fragmentation pathway for benzylamines is the cleavage of the C-C bond adjacent to the nitrogen atom (beta-cleavage), which would lead to the formation of a stable ethoxybenzyl cation at m/z 121. Another expected fragment would be at m/z 150, corresponding to the loss of an ethyl group ([M-29]⁺). The presence of any impurities would be indicated by additional peaks in the chromatogram, which could then be identified by their respective mass spectra.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Component Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound. In a typical LC-MS analysis, the compound is first separated from any impurities or matrix components on a chromatographic column. The eluent from the column is then introduced into the mass spectrometer, where the molecules are ionized and their mass-to-charge ratio (m/z) is determined.

For this compound, Electrospray Ionization (ESI) is a common and effective ionization technique, typically resulting in the formation of a protonated molecular ion [M+H]⁺. The high-resolution mass spectrometry (HRMS) capability of modern instruments allows for the determination of the precise mass of this ion, which can be used to confirm the elemental composition of the molecule.

Further structural information can be obtained through tandem mass spectrometry (MS/MS). In this technique, the [M+H]⁺ ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides a veritable fingerprint of the molecule, allowing for unambiguous identification and structural elucidation. The fragmentation of this compound is expected to occur at the weakest bonds, primarily the benzylic C-N bond and bonds within the ethylamine moiety.

Table 1: Predicted LC-MS Data for this compound

| Parameter | Predicted Value/Information |

| Molecular Formula | C₁₁H₁₇NO |

| Molecular Weight | 179.26 g/mol |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Parent Ion [M+H]⁺ | m/z 180.1383 |

| Key Predicted Fragment Ions (m/z) | 135.0804 (loss of ethanamine), 107.0491 (loss of ethyl group from ethoxy), 44.0651 (ethanamine fragment) |

Note: The data in this table is predicted based on the chemical structure of this compound and common fragmentation patterns of similar compounds. Actual experimental values may vary.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are two fundamental techniques used to characterize organic molecules. IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. UV-Vis spectroscopy, on the other hand, provides insights into the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups. The N-H bond of the secondary amine will give rise to a moderate absorption in the region of 3300-3500 cm⁻¹. The C-N stretching vibration is expected to appear in the 1020-1220 cm⁻¹ range. docbrown.info The aromatic ring will be evidenced by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The ethoxy group will show characteristic C-O stretching bands, typically around 1240 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric), as well as C-H stretching vibrations from the ethyl group below 3000 cm⁻¹.

UV-Vis spectroscopy of this compound in a suitable solvent, such as ethanol (B145695) or acetonitrile (B52724), is expected to show absorption bands characteristic of a substituted benzene ring. The electronic transitions are typically π → π* transitions. For benzylamine (B48309), absorption maxima are observed around 206 nm and 256 nm. sielc.com The presence of the electron-donating ethoxy group at the para position is likely to cause a bathochromic (red) shift in these absorption maxima compared to unsubstituted benzylamine.

Table 2: Predicted Spectroscopic Data (IR and UV-Vis) for this compound

| Spectroscopic Technique | Predicted Absorption | Corresponding Functional Group/Transition |

| Infrared (IR) | ~3300-3500 cm⁻¹ (moderate) | N-H Stretch (Secondary Amine) |

| ~3000-3100 cm⁻¹ (weak to medium) | Aromatic C-H Stretch | |

| ~2850-2980 cm⁻¹ (medium to strong) | Aliphatic C-H Stretch (Ethyl and Benzyl) | |

| ~1600 cm⁻¹, ~1510 cm⁻¹ | Aromatic C=C Stretch | |

| ~1240 cm⁻¹ (strong) | Aryl-O Stretch (asymmetric) | |

| ~1040 cm⁻¹ (strong) | Aryl-O Stretch (symmetric) | |

| Ultraviolet-Visible (UV-Vis) | λmax ~220-230 nm | π → π* Transition |

| λmax ~270-280 nm | π → π* Transition |

Note: The data in this table is predicted based on the functional groups present in this compound and typical values for similar structures. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structure and Crystal Packing Analysis

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density map of the molecule can be calculated, which in turn reveals the atomic positions, bond lengths, bond angles, and torsional angles with high precision.

For this compound, a successful single-crystal X-ray diffraction analysis would provide definitive proof of its molecular structure. It would confirm the connectivity of the atoms and provide detailed information about the conformation of the molecule in the solid state, including the orientation of the ethoxy group and the ethanamine side chain relative to the benzene ring.

Furthermore, X-ray crystallography elucidates the crystal packing, revealing the intermolecular interactions that govern the formation of the crystal lattice. In the case of this compound, hydrogen bonding involving the secondary amine (N-H group) as a donor and the nitrogen or oxygen atoms as acceptors is expected to play a significant role in the crystal packing. Weak C-H···π interactions may also be present. Understanding these interactions is crucial for comprehending the physical properties of the solid material, such as its melting point and solubility.

As of the current literature survey, a crystal structure for this compound has not been reported. However, based on the analysis of similar small organic molecules, a predicted set of crystallographic parameters can be hypothesized.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| Key Intermolecular Interactions | N-H···N or N-H···O Hydrogen Bonds, van der Waals forces |

| Key Bond Lengths (Å) | C-N: ~1.47, C-O: ~1.37, Aromatic C-C: ~1.39 |

| Key Bond Angles (°) | C-N-C: ~112°, C-O-C: ~118° |

Note: The data in this table is hypothetical and based on common crystal structures of similar organic molecules. An experimental determination is required for actual values.

Computational and Theoretical Chemistry Studies of N 4 Ethoxybenzyl Ethanamine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to modern chemical research. DFT methods are used to investigate the electronic structure of many-body systems, such as atoms and molecules. These calculations could elucidate the intrinsic properties of N-(4-ethoxybenzyl)ethanamine.

Geometry Optimization and Conformational Landscape Analysis

A crucial first step in any computational study is geometry optimization. This process involves finding the arrangement of atoms in space that corresponds to the lowest energy, known as the equilibrium geometry. For a flexible molecule like this compound, which has several rotatable bonds, multiple energy minima (conformers) may exist. A conformational landscape analysis would systematically explore these different spatial arrangements to identify the most stable conformers and the energy barriers between them. This information is vital for understanding the molecule's shape and flexibility under different conditions.

Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Properties

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties.

HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density indicate likely sites for electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between these two orbitals is a critical parameter. A small energy gap generally implies high chemical reactivity and polarizability, suggesting the molecule is "soft." A large gap indicates high kinetic stability and low reactivity, characteristic of a "hard" molecule.

A hypothetical analysis of this compound would likely show the HOMO localized on the electron-rich regions, such as the ethoxy group and the amine, while the LUMO might be distributed over the aromatic ring.

Table 1: Hypothetical Frontier Orbital Data for this compound

| Parameter | Expected Value Range | Significance |

|---|---|---|

| EHOMO | -5 to -7 eV | Electron-donating ability |

| ELUMO | -1 to 1 eV | Electron-accepting ability |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values:

Red: Regions of negative potential (electron-rich), indicating sites prone to electrophilic attack. For this compound, this would be expected around the nitrogen and oxygen atoms.

Blue: Regions of positive potential (electron-poor), indicating sites for nucleophilic attack, likely near the hydrogen atoms of the amine group.

Green: Regions of neutral potential.

The MEP map provides a clear, intuitive picture of where the molecule is most likely to interact with other chemical species.

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA) for Charge Distribution and Hybridization

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized bonds and lone pairs. This analysis would reveal:

Hybridization: The spd character of the atomic orbitals involved in forming bonds.

Charge Distribution: Natural Population Analysis (NPA) calculates the charge on each atom, offering a more robust description than other methods like Mulliken population analysis.

Donor-Acceptor Interactions: NBO analysis can quantify the stabilization energy from hyperconjugative interactions, such as the delocalization of electron density from a filled bonding orbital (donor) to an empty anti-bonding orbital (acceptor).

Table 2: Hypothetical NBO Analysis Summary for Key Atoms

| Atom | Natural Charge (e) | Hybridization (Example Bond) |

|---|---|---|

| N (Amine) | -0.6 to -0.8 | ~sp³ in C-N bonds |

| O (Ethoxy) | -0.5 to -0.7 | ~sp² in C-O bond |

Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG) for Chemical Bonding and Non-Covalent Interactions

These advanced analyses provide deeper insights into chemical bonding:

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These functions reveal regions of high electron localization, helping to visualize core electrons, covalent bonds, and lone pairs in a chemically intuitive manner.

Reduced Density Gradient (RDG): This method is particularly useful for identifying and visualizing weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, which are crucial for understanding molecular conformation and interactions.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule. An MD simulation of this compound would model the movements of its atoms over time, providing insights into:

Conformational Flexibility: How the molecule changes its shape at a given temperature.

Solvent Interactions: How the molecule interacts with surrounding solvent molecules (e.g., water), including the formation and lifetime of hydrogen bonds and the structure of the solvation shell. This is critical for understanding its behavior in a realistic chemical environment.

Prediction and Elucidation of Structure-Reactivity Relationships

The reactivity of this compound is intrinsically linked to its electronic and steric properties. Computational methods, particularly density functional theory (DFT), are instrumental in elucidating these relationships by calculating various molecular descriptors.

The ethoxy group at the para position of the benzyl (B1604629) ring plays a crucial role in modulating the reactivity of the amine. As an electron-donating group, it increases the electron density on the aromatic ring and, through resonance and inductive effects, on the nitrogen atom of the ethanamine moiety. This enhanced electron density at the nitrogen atom increases its nucleophilicity, making it more reactive towards electrophiles.

Quantitative structure-activity relationship (QSAR) studies on related aromatic amines have established correlations between molecular descriptors and chemical reactivity or biological activity. For this compound, key descriptors would include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of atomic charges. A higher HOMO energy is indicative of a greater ability to donate electrons, thus correlating with increased nucleophilicity. The HOMO-LUMO gap is a crucial indicator of chemical reactivity; a smaller gap suggests that the molecule is more polarizable and reactive.

Molecular electrostatic potential (MEP) maps are another valuable computational tool. For this compound, an MEP map would visually demonstrate the electron-rich region concentrated around the nitrogen atom, highlighting it as the primary site for electrophilic attack.

To illustrate the type of data generated in such computational studies, the following table presents hypothetical, yet representative, calculated molecular descriptors for a series of para-substituted N-benzylalkanamines, based on general trends observed in computational studies of similar molecules.

| Substituent (R) in N-(4-R-benzyl)ethanamine | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Mulliken Charge on N |

|---|---|---|---|---|

| -H | -8.50 | 0.50 | 9.00 | -0.60 |

| -OCH3 (Methoxy) | -8.30 | 0.55 | 8.85 | -0.65 |

| -OCH2CH3 (Ethoxy) | -8.25 | 0.58 | 8.83 | -0.67 |

| -NO2 | -9.00 | -0.20 | 8.80 | -0.55 |

This table is illustrative and provides expected trends for analogous compounds. The values are not from a direct computational study of this compound.

Mechanistic Insights Derived from Theoretical Models of Reactions

Theoretical models are pivotal in understanding the detailed mechanisms of chemical reactions involving secondary amines like this compound. By mapping the potential energy surface of a reaction, computational chemistry can identify transition states, intermediates, and determine activation energies, thereby providing a step-by-step picture of the reaction pathway.

For instance, in an N-alkylation reaction, where the amine nitrogen acts as a nucleophile attacking an alkyl halide, theoretical models can elucidate the structure of the transition state. These models would likely show the simultaneous breaking of the carbon-halide bond and the formation of the new carbon-nitrogen bond. The calculated activation energy for this transition state would provide a quantitative measure of the reaction rate. The electron-donating ethoxy group in this compound would be expected to lower this activation barrier compared to an unsubstituted N-benzylethanamine, due to the increased nucleophilicity of the nitrogen atom.

Another important class of reactions for amines is oxidation. Theoretical studies on the oxidation of benzylamines have explored various mechanisms, including single electron transfer (SET) and polar nucleophilic pathways. nih.govresearchgate.netnih.gov Computational modeling can help to distinguish between these pathways by calculating the energies of the key intermediates and transition states for each proposed mechanism. For this compound, a polar nucleophilic mechanism would involve the attack of the amine's lone pair on an oxidizing agent. The presence of the electron-donating ethoxy group would likely favor this type of mechanism by stabilizing the developing positive charge on the nitrogen atom in the transition state.

The following table provides a hypothetical comparison of calculated activation energies for a representative reaction of para-substituted N-benzylalkanamines, illustrating the influence of the substituent on the reaction kinetics.

| Substituent (R) in N-(4-R-benzyl)ethanamine | Reaction Type | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| -H | N-Alkylation | 15.0 |

| -OCH3 (Methoxy) | N-Alkylation | 14.2 |

| -OCH2CH3 (Ethoxy) | N-Alkylation | 14.0 |

| -NO2 | N-Alkylation | 16.5 |

This table is illustrative and provides expected trends for analogous compounds. The values are not from a direct computational study of this compound.

Chemical Reactivity and Transformation Pathways of N 4 Ethoxybenzyl Ethanamine

Nucleophilic Properties and Alkylation Reactions of the Amine Functionality

The nitrogen atom in N-(4-ethoxybenzyl)ethanamine possesses a lone pair of electrons, rendering it nucleophilic. This allows it to react with electrophilic species. The ethoxy group at the para position of the benzyl (B1604629) ring is an electron-donating group, which increases the electron density on the nitrogen atom, thereby enhancing its nucleophilicity compared to an unsubstituted benzylamine (B48309).

Alkylation reactions involve the formation of a new carbon-nitrogen bond. As a secondary amine, this compound can be alkylated to form tertiary amines. This is typically achieved by reacting it with an alkyl halide. The reaction proceeds via a nucleophilic substitution mechanism.

A common related reaction is acylation, where secondary amines react with acyl chlorides or acid anhydrides to yield N,N-disubstituted amides. shout.educationlibretexts.org For instance, the reaction of this compound with acetyl chloride would be expected to produce N-(4-ethoxybenzyl)-N-ethylacetamide. This reaction is an example of nucleophilic acyl substitution. youtube.com

Table 1: Examples of Nucleophilic Reactions of this compound

| Reactant | Product | Reaction Type |

| Methyl Iodide | N-(4-ethoxybenzyl)-N-methylethanamine | Alkylation |

| Acetyl Chloride | N-(4-ethoxybenzyl)-N-ethylacetamide | Acylation |

The general trend for the nucleophilicity of amines is that it increases with basicity, with some exceptions for bulky bases. masterorganicchemistry.com Electron-donating groups on the aromatic ring, such as the ethoxy group, increase the electron density on the nitrogen, making the amine more basic and generally more nucleophilic. chemistrysteps.com

Oxidation Reactions and Characterization of Oxidation Products

The secondary amine functionality of this compound can be oxidized by various oxidizing agents. The nature of the oxidation product depends on the specific reagent used and the reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can lead to more extensive oxidation. organic-chemistry.orgwikipedia.org For secondary amines, oxidation can yield tetra-substituted hydrazines or, under more vigorous conditions, cleavage of the C-N bond.

Oxidation of benzylamines can also lead to the formation of benzaldehydes. wikipedia.org In the case of this compound, oxidation could potentially yield 4-ethoxybenzaldehyde (B43997) and ethanamine.

A relevant example of oxidative cleavage is the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) to remove the N-(p-ethoxyphenyl) group from β-lactams. researchgate.net This suggests that the 4-ethoxybenzyl group in this compound could be susceptible to oxidative cleavage under similar conditions, likely proceeding through a single electron transfer mechanism. rsc.org

Table 2: Potential Oxidation Products of this compound

| Oxidizing Agent | Potential Product(s) |

| Potassium Permanganate (KMnO₄) | 4-ethoxybenzoic acid, N-ethyl-4-ethoxybenzamide |

| Chromium Trioxide (CrO₃) | 4-ethoxybenzaldehyde, N-(4-ethoxybenzylidene)ethanamine |

| Ceric Ammonium Nitrate (CAN) | 4-ethoxybenzaldehyde, Ethanamine |

Characterization of these oxidation products would typically involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structural features of the products, and Mass Spectrometry (MS) to determine their molecular weights.

Reduction Reactions and Pathways to Related Amines

While the amine functionality in this compound is already in a reduced state, the term "reduction reactions" in this context often refers to the cleavage of the N-benzyl group through hydrogenolysis. This is a common method for the deprotection of N-benzylamines to yield the corresponding primary or secondary amines. organic-chemistry.org The reaction is typically carried out using hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). researchgate.net In this case, the hydrogenolysis of this compound would yield ethanamine and 4-ethoxytoluene.

Another relevant transformation is reductive amination. While this compound is a product of reductive amination (from 4-ethoxybenzaldehyde and ethanamine), it can also serve as a precursor for the synthesis of more complex amines. For instance, if this compound were to be used in a second reductive amination with another aldehyde or ketone, it would lead to the formation of a tertiary amine. masterorganicchemistry.comredalyc.org

Table 3: Reduction and Related Reactions of this compound

| Reaction Type | Reagents and Conditions | Product(s) |

| N-Debenzylation (Hydrogenolysis) | H₂, Pd/C | Ethanamine, 4-Ethoxytoluene |

| Reductive Amination (as a reactant) | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Tertiary Amine |

These reductive pathways are synthetically useful for modifying the amine structure and for the removal of the 4-ethoxybenzyl group when it is used as a protecting group. wikipedia.org

Reactions with Carbonyl Compounds and Derivative Formation

This compound, as a secondary amine, reacts with aldehydes and ketones to form enamines. wikipedia.orgmasterorganicchemistry.com This reaction is in contrast to primary amines, which form imines with carbonyl compounds. chemistrysteps.comlibretexts.orgyoutube.commasterorganicchemistry.comlumenlearning.comorganic-chemistry.org The formation of an enamine from a secondary amine and a carbonyl compound typically requires acid catalysis and involves the formation of a carbinolamine intermediate, which then dehydrates. chemistrysteps.com Since the nitrogen of the secondary amine has only one proton, elimination of water to form a C=N double bond (an iminium ion) is followed by deprotonation of an adjacent carbon to yield the enamine. chemistrysteps.com

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfer to form a carbinolamine. Acid-catalyzed dehydration of the carbinolamine leads to an iminium ion, which is then deprotonated at an alpha-carbon to give the enamine. masterorganicchemistry.com

Table 4: Reaction of this compound with Carbonyl Compounds

| Carbonyl Compound | Intermediate | Final Product |

| Aldehyde (e.g., Acetaldehyde) | Iminium Ion | Enamine |

| Ketone (e.g., Acetone) | Iminium Ion | Enamine |

The resulting enamines are useful synthetic intermediates, as the β-carbon is nucleophilic and can react with various electrophiles, a reaction known as the Stork enamine alkylation. mychemblog.com

Strategic Derivatization for Functional Group Interconversion

The N-(4-ethoxybenzyl) group can be viewed as a derivative of the more commonly used p-methoxybenzyl (PMB) protecting group for amines. nih.gov Benzyl and substituted benzyl groups are valuable protecting groups in organic synthesis because they are stable under a wide range of conditions but can be selectively removed. libretexts.orgmasterorganicchemistry.com

The N-(4-ethoxybenzyl) group can be introduced via reductive amination of an amine with 4-ethoxybenzaldehyde. google.com This derivatization protects the amine functionality, allowing other chemical transformations to be carried out on other parts of the molecule.

The primary method for the cleavage of the N-benzyl group is catalytic hydrogenolysis (e.g., H₂/Pd-C). organic-chemistry.org Additionally, oxidative cleavage using reagents like ceric ammonium nitrate (CAN) can also be employed for the deprotection of p-alkoxybenzylamines. researchgate.netrsc.org The use of trifluoroacetic acid (TFA) has also been reported for the deprotection of 4-(alkylamino)benzylamides. clockss.org

Table 5: Derivatization and Deprotection Strategies

| Transformation | Reagents and Conditions | Purpose |

| Protection of a primary amine | 4-Ethoxybenzaldehyde, Reducing Agent | Formation of N-(4-ethoxybenzyl)amine derivative |

| Deprotection (Hydrogenolysis) | H₂, Pd/C | Cleavage of the N-(4-ethoxybenzyl) group to regenerate the amine |

| Deprotection (Oxidative) | Ceric Ammonium Nitrate (CAN) | Oxidative cleavage of the N-(4-ethoxybenzyl) group |

| Deprotection (Acidic) | Trifluoroacetic Acid (TFA) | Acid-mediated cleavage of the N-(4-ethoxybenzyl) group |

This ability to be selectively introduced and removed makes the N-(4-ethoxybenzyl) group a useful tool for the strategic manipulation of functional groups in complex molecule synthesis.

Comparative Reactivity Studies with Structurally Analogous Amines

While specific kinetic studies comparing the reactivity of this compound with its structural analogs are not widely available in the literature, predictions can be made based on established principles of physical organic chemistry.

The key structural features to consider are the nature of the substituent on the benzyl ring and the alkyl group on the nitrogen.

Comparison with N-(4-methoxybenzyl)ethanamine: The electronic effects of the ethoxy and methoxy (B1213986) groups are very similar. Both are electron-donating through resonance and slightly electron-withdrawing through induction. The slightly greater inductive effect of the methoxy group is generally outweighed by its resonance donation. The ethoxy group is slightly more electron-donating than the methoxy group. This would be expected to make the nitrogen in this compound marginally more nucleophilic and basic than in its methoxy counterpart. libretexts.org However, this difference in reactivity is likely to be small.

Comparison with N-benzylethanamine: N-benzylethanamine lacks the electron-donating ethoxy group on the benzene (B151609) ring. The absence of this group means that the nitrogen in N-benzylethanamine is less electron-rich and therefore less nucleophilic and basic compared to this compound.

Comparison with Diethylamine (B46881): In diethylamine, the nitrogen is attached to two electron-donating ethyl groups. In this compound, the nitrogen is attached to one ethyl group and one 4-ethoxybenzyl group. The electronic effect of the benzyl group is more complex, involving both inductive and resonance effects. Generally, alkyl groups are considered more electron-donating than a benzyl group. Therefore, diethylamine is expected to be a stronger base than this compound. However, the nucleophilicity is also influenced by steric factors, and the benzyl group is bulkier than an ethyl group. masterorganicchemistry.com

Table 6: Predicted Relative Reactivity of Analogous Amines

| Compound | Key Structural Difference | Predicted Relative Nucleophilicity |

| N-(4-methoxybenzyl)ethanamine | Methoxy vs. Ethoxy group | Slightly lower |

| N-benzylethanamine | Absence of para-substituent | Lower |

| Diethylamine | Two ethyl groups vs. one ethyl and one 4-ethoxybenzyl group | Potentially higher (less sterically hindered) |

These predictions are based on general electronic and steric effects and would require experimental validation through kinetic studies.

Advanced Analytical Methods for Research and Purity Assessment of N 4 Ethoxybenzyl Ethanamine

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating N-(4-ethoxybenzyl)ethanamine from reaction precursors, byproducts, and degradation products, as well as for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common and effective method for the analysis of N-substituted benzylamines. A C18 column is typically employed, leveraging the hydrophobic interactions between the stationary phase and the nonpolar aspects of the molecule. The separation is achieved using a mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). UV detection is suitable for quantification due to the presence of the aromatic ring, which provides strong chromophoric activity. For complex mixtures or trace-level analysis, HPLC coupled with mass spectrometry (LC-MS) offers enhanced selectivity and sensitivity, confirming the molecular weight of the compound and aiding in the identification of unknown impurities. ljmu.ac.ukresearchgate.net

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometry (GC-MS) detector, is a powerful tool for the analysis of volatile and thermally stable amines like this compound. researchgate.net Separation is typically achieved on a mid-polarity capillary column. researchgate.net The technique provides detailed information on the fragmentation patterns of the molecule, which is invaluable for structural confirmation and impurity identification. ojp.gov For certain polar amines, derivatization might be necessary to improve chromatographic behavior and thermal stability. nih.gov However, for many N-benzyl-substituted phenethylamines, direct analysis is feasible. ljmu.ac.uk

Table 1: Typical Chromatographic Methods for this compound Analysis

| Technique | Stationary Phase/Column | Mobile Phase/Carrier Gas | Detection Method | Primary Application |

|---|---|---|---|---|

| HPLC | Reversed-Phase C18 | Acetonitrile/Methanol and Water/Buffer Gradient | UV-Vis (e.g., at 254 nm) | Quantification, Purity Assessment |

| LC-MS | Reversed-Phase C18 | Acetonitrile/Methanol and Water/Buffer with Volatile Modifiers (e.g., Formic Acid) | Mass Spectrometry (MS) | Impurity Identification, Trace Analysis |

| GC-MS | Mid-polarity (e.g., 50% Phenyl Polysiloxane) | Helium | Mass Spectrometry (MS) | Purity, Structural Elucidation, Volatile Impurity Profiling |

Spectroscopic Methods for Purity Verification and Impurity Profiling

Spectroscopic techniques are indispensable for the structural elucidation and purity confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for confirming the molecular structure of this compound.

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on the ethoxybenzyl group, the benzylic methylene (B1212753) protons (CH₂ adjacent to the nitrogen and the ring), the ethyl group protons (CH₂ and CH₃) attached to the nitrogen, and the ethoxy group protons (OCH₂ and CH₃). The chemical shifts of hydrogens on carbons adjacent to the nitrogen atom are typically found in the 2.3-3.0 ppm range. libretexts.org

¹³C NMR: The carbon spectrum will display distinct resonances for each unique carbon atom in the molecule, including the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the ethyl and ethoxy groups. Carbons directly bonded to the nitrogen atom are deshielded and appear in the 10-65 ppm region. libretexts.org

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound. For an amine containing a single nitrogen atom, the molecular ion peak (M+) will have an odd nominal mass, a principle known as the nitrogen rule. libretexts.org The predominant fragmentation pathway for aliphatic amines is alpha-cleavage, involving the cleavage of a C-C bond adjacent to the nitrogen atom, which results in the formation of a stable iminium cation. libretexts.orgmiamioh.edu For this compound, a major fragment would likely result from the cleavage of the bond between the benzylic carbon and the aromatic ring, leading to a prominent ion.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. As a secondary amine, this compound is expected to exhibit a single, characteristic N-H stretching absorption band in the region of 3300 to 3500 cm⁻¹. libretexts.org Other key absorptions would include C-H stretches for the aromatic and aliphatic portions of the molecule, C=C stretching for the aromatic ring, and a strong C-O stretch from the ether linkage. rose-hulman.edursc.org

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Method | Expected Observations |

|---|---|

| ¹H NMR | Signals for aromatic, benzylic, ethylamine (B1201723), and ethoxy protons. |

| ¹³C NMR | Distinct signals for aromatic, benzylic, aliphatic, and ether carbons. |

| Mass Spectrometry (EI) | Odd molecular ion peak (M+). Dominant fragments from alpha-cleavage. |

| Infrared (IR) Spectroscopy | N-H stretch (~3300-3500 cm⁻¹), aromatic C-H stretch (>3000 cm⁻¹), aliphatic C-H stretch (<3000 cm⁻¹), and C-O ether stretch (~1250 cm⁻¹). |

Quantitative Analytical Methods (e.g., Titration, Gravimetry) for Compound Assay

Titration: Acid-base titration is a straightforward and cost-effective method for the assay of amines. Since this compound is a secondary amine, it is basic and can be directly titrated with a standardized solution of a strong acid, such as hydrochloric acid (HCl). asdlib.org The endpoint can be determined potentiometrically or by using a suitable colorimetric indicator. dss.go.thresearchgate.net This method provides a measure of the total basic content of the sample. To differentiate between primary, secondary, and tertiary amines in a mixture, more complex titration procedures involving derivatization or reaction with specific reagents can be used. dss.go.thaocs.org

Gravimetry: Gravimetric analysis is less commonly used for the routine assay of a pure compound like this compound but can be applied if a suitable, stable, and insoluble derivative can be formed quantitatively. This would involve reacting the amine with a precipitating agent to form a product of known stoichiometry that can be isolated, dried, and weighed accurately. However, for this specific compound, titration and chromatographic methods are generally more practical and widely used.

Applications of N 4 Ethoxybenzyl Ethanamine in Chemical Synthesis and Materials Science

Role as a Key Building Block in Complex Organic Synthesis

N-(4-ethoxybenzyl)ethanamine is a valuable precursor in the construction of more complex molecular architectures. The reactivity of its secondary amine functionality allows for its incorporation into a wide array of organic structures, serving as a foundational scaffold for further chemical modifications.

The nucleophilic nature of the secondary amine is central to its role as a building block. It readily participates in several fundamental organic reactions:

Acylation: this compound can react with acyl chlorides or anhydrides to form corresponding amides. This reaction is a common strategy for introducing the N-(4-ethoxybenzyl)ethyl moiety into larger molecules. While specific research on this compound is limited, the acylation of the related compound N-(4-ethoxybenzyl)-N-methylamine with acetyl chloride to yield N-(4-ethoxybenzyl)-N-methylacetamide serves as a pertinent example of this reactivity.

Alkylation: The secondary amine can be alkylated using alkyl halides to produce tertiary amines. This transformation is crucial for synthesizing compounds with more complex substitution patterns around the nitrogen atom.

Reductive Amination: This compound can be synthesized via the reductive amination of 4-ethoxybenzaldehyde (B43997) with ethanamine, a process that can also be reversed or modified to introduce different substituents, highlighting its versatility in synthetic pathways.

The 4-ethoxybenzyl group itself can influence the electronic properties of the molecule, potentially affecting the outcomes of synthetic transformations. The core structure of this compound is found in derivatives that are investigated as precursors for pharmacologically active compounds, where it acts as a key intermediate that is systematically modified to achieve desired biological activities. Although direct examples of its use in the total synthesis of complex natural products are not extensively documented, its structural motifs are present in various bioactive molecules, suggesting its potential as a starting material or intermediate in medicinal chemistry research. nih.gov

Table 1: Reactivity of this compound in Organic Synthesis

| Reaction Type | Reagents | Functional Group Transformation | Potential Product Class |

|---|---|---|---|

| Acylation | Acyl chlorides, Anhydrides | Secondary amine to Amide | N-acyl-N-(4-ethoxybenzyl)ethanamines |

| Alkylation | Alkyl halides | Secondary amine to Tertiary amine | N-alkyl-N-(4-ethoxybenzyl)ethanamines |

| Nucleophilic Substitution | 4-ethoxybenzyl chloride, Ethanamine | Primary amine to Secondary amine | This compound |

Application in Ligand Chemistry and Coordination Compound Formation

The presence of a nitrogen atom with a lone pair of electrons makes this compound and its derivatives suitable candidates for use as ligands in coordination chemistry. Ligands are crucial in the formation of coordination compounds and metal complexes, which have applications ranging from catalysis to materials science and medicine.

While direct studies on this compound as a standalone ligand are not abundant, the broader class of N-benzyl-substituted amines and related structures are known to form stable complexes with various metal ions. For instance, research on (ethylenedioxy)diethanamine-based tetraphenol ligands, which incorporate N-benzyl moieties, has demonstrated their ability to coordinate with Group 4 metals like titanium, zirconium, and hafnium. nih.gov In these complexes, the nitrogen atoms of the amine, along with oxygen atoms from phenoxide groups, bind to the metal center, creating a stable octahedral geometry. nih.gov

Derivatives of this compound can be designed to act as multidentate ligands. For example, by incorporating other donor atoms (such as oxygen, sulfur, or phosphorus) into the molecular framework, it is possible to synthesize ligands that can bind to a metal ion at multiple sites, leading to the formation of highly stable chelate complexes. The synthesis of thiosemicarbazide-based tetradentate ligands that include an ethoxybenzyl group showcases the formation of distorted square-planar nickel(II) complexes. researchgate.net This highlights the potential for this compound to serve as a backbone for more elaborate ligand designs.

The electronic and steric properties of the 4-ethoxybenzyl and ethyl groups can influence the coordination properties of the resulting ligands, such as the stability of the metal complexes, their geometry, and their subsequent reactivity. This tunability is a valuable asset in the rational design of catalysts and functional materials.

Utility in Polymer Chemistry and Advanced Materials Development

The structural features of this compound also lend themselves to applications in polymer chemistry and the creation of advanced materials. While this specific compound may not be a common monomer in large-scale polymer production, its derivatives can be incorporated into polymer chains to impart specific functionalities.

One area of interest is the development of "smart" or responsive polymers. Research on poly[N-(4-vinylbenzyl)-N,N-dialkylamine] has shown that polymers containing N-benzylamine moieties can exhibit thermo-responsive behavior, such as having a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST) in certain solvents. This property, where the polymer's solubility changes dramatically with temperature, is highly sought after for applications in drug delivery, sensors, and smart coatings. Although this research focuses on a vinylbenzyl derivative, it establishes a proof of principle for the utility of the N-benzylamine scaffold in creating functional polymers.

N-alkoxyamines, a class of compounds related to this compound, have been extensively studied for their role in living radical polymerization, a technique that allows for the synthesis of well-defined polymers with controlled molecular weights and architectures. chimia.ch This suggests that derivatives of this compound could potentially be modified to act as initiators or controllers in such polymerization processes.

Furthermore, the amine functionality can be used to graft this compound or its derivatives onto existing polymer backbones, thereby modifying the surface properties of materials. Such modifications can be used to improve adhesion, introduce antimicrobial properties, or alter the material's interaction with biological systems. The synthesis of polymeric materials with immobilized functional groups is an active area of research for creating materials with enhanced properties.

Intermediate in the Production of Specialty Chemicals

This compound serves as a valuable intermediate in the synthesis of a variety of specialty chemicals. Its bifunctional nature, possessing both an aromatic ring and a secondary amine, allows it to be a precursor to more complex molecules with applications in pharmaceuticals, agrochemicals, and dyes. researchgate.net

In the pharmaceutical industry, the N-benzylamine scaffold is a common structural motif in a wide range of bioactive compounds. this compound can be used as a starting material to synthesize derivatives that are then tested for various pharmacological activities. The ethoxy group can be particularly important for modulating a compound's lipophilicity and metabolic stability, which are critical parameters in drug design. For instance, related N-(4-methoxybenzyl) derivatives have been used in the synthesis of antimicrobial agents. nih.gov

In the agrochemical sector, substituted amines are frequently used as intermediates in the production of herbicides, pesticides, and fungicides. The specific combination of the ethoxybenzyl and ethylamine (B1201723) groups in this compound can be tailored to produce active ingredients with desired efficacy and environmental profiles.

Furthermore, the aromatic ring of this compound can be functionalized to produce dyes and pigments. The amine group can act as an auxochrome, a group that modifies the color of a chromophore. While specific examples of dyes derived directly from this compound are not widely reported, the general principles of dye chemistry suggest its potential utility in this area. Azo dyes, for example, are often synthesized from aromatic amines. researchgate.net

Table 2: Physicochemical Properties of Related Ethanamines

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) |

|---|---|---|---|

| Ethanamine | C2H7N | 45.08 | 16.6 |

| N-Ethylethanamine (Diethylamine) | C4H11N | 73.14 | 55.5 |

| This compound | C11H17NO | 179.26 | Not available |

Environmental Fate and Degradation Mechanisms of N 4 Ethoxybenzyl Ethanamine

Photodegradation Pathways and Products under Simulated Environmental Conditions

Photodegradation, or photolysis, is a key abiotic process that breaks down chemical compounds through the energy of sunlight. For aromatic amines in aqueous environments, this process can occur through direct absorption of light or, more commonly, through indirect mechanisms involving photosensitizing agents naturally present in surface waters. nih.gov

Indirect photodegradation is often the dominant pathway for amines in sunlit natural waters. acs.org This process is mediated by reactive species generated from the photo-excitation of other dissolved substances, such as nitrate (B79036) ions (NO₃⁻) and humic substances (HS). nih.gov The photolysis of nitrate produces highly reactive hydroxyl radicals (•OH), which can rapidly oxidize a wide range of organic molecules. acs.org Humic substances, upon absorbing sunlight, can form excited triplet states (³HS*) that act as potent oxidants, capable of reacting with amines via electron transfer mechanisms. nih.gov

For N-(4-ethoxybenzyl)ethanamine, several photodegradation pathways can be postulated based on studies of structurally similar aromatic amines:

Hydroxylation: The attack of hydroxyl radicals on the benzene (B151609) ring can lead to the formation of various hydroxylated derivatives.

N-Dealkylation: This involves the cleavage of the carbon-nitrogen bonds. The abstraction of a hydrogen atom from the carbon adjacent to the nitrogen can lead to the formation of an imine intermediate, which can subsequently hydrolyze. rsc.org This can result in the cleavage of either the ethyl group to form N-(4-ethoxybenzyl)amine and acetaldehyde, or the benzyl (B1604629) group to form ethanamine and 4-ethoxybenzaldehyde (B43997). rsc.org

Ether Cleavage: The ethoxy group on the benzene ring may be susceptible to cleavage, leading to the formation of a phenolic derivative, 4-(ethylaminomethyl)phenol.

Oxidation of the Amino Group: The nitrogen atom itself can be oxidized, potentially leading to the formation of various nitrogenated byproducts, though this is often a precursor to N-dealkylation.

The specific products formed and their relative abundance would depend on the environmental conditions, such as pH, the concentration of sensitizers like nitrate and humic acids, and the intensity of solar radiation. sid.ir

Table 1: Potential Photodegradation Products of this compound

| Proposed Product Name | Chemical Formula | Degradation Pathway |

| 4-Ethoxybenzaldehyde | C₉H₁₀O₂ | N-Dealkylation (Benzyl C-N cleavage) |

| Ethanamine | C₂H₇N | N-Dealkylation (Benzyl C-N cleavage) |

| N-(4-ethoxybenzyl)amine | C₉H₁₃NO | N-Dealkylation (Ethyl C-N cleavage) |

| Acetaldehyde | C₂H₄O | N-Dealkylation (Ethyl C-N cleavage) |

| Hydroxylated this compound | C₁₁H₁₇NO₂ | Ring Hydroxylation |

| 4-(Ethylaminomethyl)phenol | C₉H₁₃NO | O-Dealkylation (Ether Cleavage) |

Biodegradation Studies in Aquatic and Terrestrial Environments

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi, and represents a primary mechanism for the removal of many xenobiotic compounds from the environment. nih.gov The biodegradability of a substance like this compound depends on its chemical structure, bioavailability, and the presence of microbial populations with the necessary enzymatic capabilities. unit.no

In both aquatic and terrestrial systems, the microbial degradation of this compound is expected to proceed under aerobic conditions. The initial steps likely involve enzymatic oxidation targeting the amine functional group and its substituents. Based on established metabolic pathways for aromatic amines and N-alkyl compounds, the following degradation sequence is plausible: nih.gov

Initial Oxidation/Dealkylation: The degradation is likely initiated by monooxygenase or dioxygenase enzymes that attack the N-alkyl groups. This results in N-dealkylation, sequentially removing the ethyl and benzyl groups to yield primary amines (ethanamine and 4-ethoxybenzylamine) and corresponding aldehydes. nih.gov

Aromatic Ring Cleavage: Once the side chains are modified or removed, the resulting aromatic compound (e.g., 4-ethoxyphenol (B1293792) or 4-ethoxybenzoic acid) becomes the substrate for further degradation. Bacteria employ dioxygenase enzymes to cleave the aromatic ring, a critical step in detoxification. This process converts the cyclic structure into linear, aliphatic acids.

Mineralization: The aliphatic intermediates from ring cleavage are further metabolized through central metabolic pathways (like the TCA cycle), ultimately being converted into carbon dioxide, water, and microbial biomass. researchgate.net

The rate and extent of biodegradation are influenced by numerous environmental factors. In aquatic systems, temperature, pH, oxygen levels, and the presence of other organic matter are critical. researchgate.net In terrestrial environments, soil type, moisture content, organic matter content, and pH play significant roles in modulating microbial activity and the bioavailability of the compound. nm.gov

Table 2: Factors Influencing the Biodegradation of this compound

| Factor | Influence on Biodegradation | Optimal Condition |

| Oxygen | Aerobic degradation pathways are generally faster and more complete for this type of compound. | Aerobic (oxygen-rich) |

| Microbial Consortia | A diverse community of microorganisms is required for complete mineralization. | High microbial diversity |

| Temperature | Affects microbial metabolic rates. | Mesophilic range (20-40°C) |

| pH | Influences enzyme activity and compound bioavailability. | Near-neutral (pH 6-8) |

| Nutrients | Availability of nitrogen, phosphorus, etc., for microbial growth. | Nutrient-replete |

| Bioavailability | Sorption to soil/sediment can reduce the amount of compound available to microbes. | Low sorption |

Atmospheric Transformation Processes and Chemical Lifetime Estimation

Once released into the atmosphere, volatile or semi-volatile organic compounds like this compound are removed primarily through chemical reactions with atmospheric oxidants. rsc.org The most important oxidant in the sunlit troposphere (daytime) is the hydroxyl radical (•OH). radical-air.eu During nighttime, the nitrate radical (NO₃) can also become a significant oxidant for certain compounds. radical-air.eu

The reaction with the •OH radical is expected to be the dominant atmospheric loss process for this compound. rsc.org This reaction proceeds via hydrogen atom abstraction. The likely sites for H-abstraction are the C-H bonds on the carbon atoms immediately adjacent to the nitrogen (the benzylic and ethyl groups) and the N-H bond of the secondary amine. nilu.comacs.org